molecular formula C8H19O2PS3 B1670778 Disulfoton CAS No. 298-04-4

Disulfoton

Cat. No.: B1670778
CAS No.: 298-04-4
M. Wt: 274.4 g/mol
InChI Key: DOFZAZXDOSGAJZ-UHFFFAOYSA-N
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Description

Disulfoton is an organophosphate compound primarily used as an insecticide and acaricide. It is known for its high toxicity and effectiveness in controlling a wide range of pests, including aphids, mites, and thrips. This compound functions by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects and mammals .

Mechanism of Action

Target of Action

Disulfoton primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function. It terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .

Mode of Action

This compound acts as a cholinesterase inhibitor . It suppresses the action of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation results in prolonged nerve impulses, which can cause a variety of symptoms, including muscle weakness, breathing difficulties, and in severe cases, death.

Biochemical Pathways

This compound affects the biochemical pathway involving acetylcholine and its degradation. Under normal circumstances, acetylcholine, released into the synaptic cleft, is rapidly broken down by acetylcholinesterase, terminating the nerve signal. This compound inhibits acetylcholinesterase, preventing the breakdown of acetylcholine . This leads to an overstimulation of the nerves, resulting in the symptoms associated with this compound poisoning.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the nervous system. By inhibiting acetylcholinesterase, this compound causes an overstimulation of nerve cells. This can lead to a range of symptoms, from mild (e.g., nausea, headaches) to severe (e.g., seizures, respiratory failure) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound can leach into groundwater from soil, potentially leading to exposure through contaminated drinking water . Additionally, the degradation of this compound in the environment can be influenced by factors such as temperature, pH, and the presence of other chemicals . Therefore, the risk of exposure and the resulting health effects can vary depending on the specific environmental context.

Safety and Hazards

Disulfoton is highly toxic and poses a significant risk to human health . It is toxic by inhalation, skin absorption, and/or ingestion . Exposure to skin or eyes may cause burns . It is also very toxic to aquatic life and forms an acute hazard with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Disulfoton plays a significant role in biochemical reactions. It interacts with acetylcholinesterase, an enzyme crucial for nerve function . The interaction between this compound and acetylcholinesterase inhibits the enzyme’s activity, leading to an accumulation of acetylcholine, a neurotransmitter, causing overstimulation of nerves .

Cellular Effects

This compound’s impact on cells is primarily through its inhibitory effect on acetylcholinesterase. This inhibition disrupts normal cellular processes, particularly in nerve cells where acetylcholine is essential for transmitting signals . The disruption can affect cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to acetylcholinesterase, inhibiting the enzyme’s activity . This binding interaction prevents the breakdown of acetylcholine, leading to an excess of this neurotransmitter. The excess acetylcholine can then overstimulate nerve cells, leading to the symptoms of this compound poisoning .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Oxidation of this compound happens rapidly, metabolizing it into sulfones and sulfoxides . This process involves the inhibition of microsomal enzymes

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage. High doses can lead to toxic effects due to the inhibition of acetylcholinesterase

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidation to form sulfones and sulfoxides, and hydrolysis to produce corresponding phosphorothionate or phosphate . These metabolic processes involve various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disulfoton is synthesized through the reaction of 2-ethylthioethanol with O,O-diethyl hydrogen phosphorodithioate in the presence of beta-chloroethyl thioethyl ether . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized conditions to ensure high yield and purity. The compound is often processed into a liquid form and then mixed with carrier granules, fertilizers, and clay to create a product that can be easily applied to crops .

Chemical Reactions Analysis

Types of Reactions: Disulfoton undergoes several types of chemical reactions, including oxidation, hydrolysis, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include this compound sulfoxide, this compound sulfone, and various phosphorothionate or phosphate derivatives .

Properties

IUPAC Name

diethoxy-(2-ethylsulfanylethylsulfanyl)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C8H19O2PS3/c1-4-9-11(12,10-5-2)14-8-7-13-6-3/h4-8H2,1-3H3
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InChI Key

DOFZAZXDOSGAJZ-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)SCCSCC
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Molecular Formula

C8H19O2PS3
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DSSTOX Substance ID

DTXSID0022018
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Molecular Weight

274.4 g/mol
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Physical Description

Disulfoton is a dark, yellow, oily liquid with a characteristic sulfur odor. It is a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. Exposure to skin or eyes may cause burns. It is combustible but does not ignite easily. When exposed to high temperature this material may emit toxic fumes. It is used as a pesticide. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Oily, colorless to yellow liquid with a characteristic, sulfur odor. [insecticide] [Note: Technical product is a brown liquid.]; [NIOSH], OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Oily, colorless to yellow liquid with a characteristic, sulfur odor., Oily, colorless to yellow liquid with a characteristic, sulfur odor. [insecticide] [Note: Technical product is a brown liquid.]
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Boiling Point

270 to 271 °F at 1.5 mmHg (EPA, 1998), 132-133 °C @ 1.5 mm Hg; 108 °C @ 0.01 mm Hg, Boiling point: 62 °C at 0.01 mm Hg, at 0.2kPa: 132-133 °C, 270-271 °F
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Flash Point

greater than 180 °F (NIOSH, 2023), 133 °C, >180 °F
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Solubility

0.003 % at 73 °F (NIOSH, 2023), SOL IN MOST ORG LIQ & FATTY OILS, Miscible in n-hexane, dichloromethane, 2-propanol, toluene, In water, 16.3 mg/l @ 20 °C, Solubility in water: none, (73 °F): 0.003%
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Density

1.144 (EPA, 1998) - Denser than water; will sink, 1.144 @ 20 °C referred to water @ 4 °C, Relative density (water = 1): 1.14, 1.14
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Vapor Pressure

0.00018 mmHg at 68 °F (EPA, 1998), 0.0002 [mmHg], 9.75X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.02, 0.0002 mmHg
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Mechanism of Action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain... . /Organophosphate pesticides/
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Color/Form

Pure compound: yellow liquid, Oily, colorless to yellow liquid, Colorless oil

CAS No.

298-04-4
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DISULFOTON
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1408
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DISULFOTON
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/343
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phosphorodithioic acid, O,O-diethyl S-(2-(ethylthio)ethyl) ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TD8D8678.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

Greater than -13 °F (EPA, 1998), -25 °C, -13 °F, >-13 °F
Record name DISULFOTON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3327
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DISULFOTON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/379
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DISULFOTON
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/343
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Disulfoton
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0245.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.